molecular formula C5H5N5O B11921579 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one

Cat. No.: B11921579
M. Wt: 151.13 g/mol
InChI Key: UCGQIZFXFZVJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thus inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for anticancer drug development .

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5-amino-3,6-dihydropyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H2,(H3,6,8,9,11)

InChI Key

UCGQIZFXFZVJOE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=O)NC(=N2)N)N=N1

Origin of Product

United States

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